4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h5H,1-4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPUUIQPWKBEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484973 | |
| Record name | 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58781-08-1 | |
| Record name | 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves a multi-component condensation reaction, often under one-pot conditions, combining:
- A cyclic 1,3-diketone or cyclohexanedione derivative,
- An aldehyde,
- A β-ketoester or equivalent,
- Ammonium acetate as the nitrogen source.
This approach exploits the Hantzsch-type synthesis, which is well-established for dihydropyridine and hexahydroquinoline derivatives.
Representative Preparation Method
A detailed synthesis example is provided from a study on a closely related compound, 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester, which shares the core hexahydroquinoline-3-carboxylic acid structure. The method is adaptable to the parent acid compound with appropriate substituent modifications.
-
- Thiophene-2-carbaldehyde (or corresponding aldehyde for the target compound)
- 3-Oxobutyric acid (or β-ketoester analog)
- Cyclohexane-1,3-dione
- Ammonium acetate
- Ethanol as solvent
- Acetic acid as catalyst (few drops)
-
- Stir aldehyde, 3-oxobutyric acid, and ammonium acetate in ethanol at room temperature for 10 minutes.
- Add cyclohexane-1,3-dione and acetic acid.
- Stir the reaction mixture overnight at room temperature.
-
- The precipitate formed is filtered and washed with 50% ethanol.
- Crystallization from ethanol yields the target compound.
Yield: Approximately 55% isolated yield.
Reaction Scheme Summary
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Aldehyde + 3-oxobutyric acid + ammonium acetate | Stir in ethanol, room temp, 10 min | Initial mixture formation |
| 2 | Add cyclohexane-1,3-dione + acetic acid | Stir overnight, room temp | Cyclization to hexahydroquinoline derivative |
| 3 | Filtration and washing | Ethanol wash | Isolation of crude product |
| 4 | Crystallization | Ethanol | Pure compound obtained |
Mechanistic Insights
The reaction proceeds via a multi-component condensation involving:
- Formation of an enamine intermediate from ammonium acetate and the β-ketoester or 3-oxobutyric acid,
- Knoevenagel condensation of the aldehyde with cyclohexane-1,3-dione,
- Subsequent Michael addition and cyclization steps,
- Final tautomerization to yield the hexahydroquinoline ring system with the keto and carboxylic acid functionalities.
Analytical and Structural Confirmation
The synthesized compound is characterized by:
- Melting point: Typically in the range 494–496 K for derivatives.
- NMR Spectroscopy: Signals corresponding to methyl, methylene, and aromatic protons consistent with the hexahydroquinoline structure.
- Mass Spectrometry: Molecular ion peak confirming molecular weight.
- X-ray Crystallography: Confirms the bicyclic structure, ring conformations (flattened boat for the 1,4-dihydropyridine ring and envelope for the cyclohexenone ring), and hydrogen bonding patterns in the crystal lattice.
Data Table of Key Experimental Details (Example from Derivative Synthesis)
| Parameter | Value |
|---|---|
| Chemical formula | C25H25NO5S (example derivative) |
| Molecular weight (g/mol) | 451.52 |
| Solvent | Ethanol |
| Reaction temperature | Room temperature |
| Reaction time | Overnight (approx. 12–16 h) |
| Yield (%) | 55.4 |
| Melting point (K) | 494–496 |
| Characterization techniques | NMR, LC-MS, X-ray Crystallography |
Alternative Preparation Approaches
While the above method is the most common, variations include:
- Using different β-ketoesters or diketones to modify substituents,
- Employing reflux conditions for faster reaction rates,
- Catalyzing with acids or bases to improve yields,
- Solvent-free or microwave-assisted synthesis for green chemistry approaches.
Summary of Preparation Methods
| Method Type | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| One-pot multi-component condensation | Combines all reactants in one step | Simple, efficient, moderate yield | May require long reaction time |
| Acid-catalyzed reflux | Uses acid catalyst under reflux | Faster reaction, higher yield | Possible side reactions |
| Solvent-free/microwave-assisted | Green chemistry approach | Reduced solvent use, rapid | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted quinolines, tetrahydroquinolines, and various functionalized derivatives .
Scientific Research Applications
4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimalarial research, it acts as an inhibitor of Plasmodium falciparum Calcium-dependent Protein Kinase 4 (PfCDPK4), disrupting the parasite’s life cycle . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and thereby preventing the parasite’s replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of 4-oxo-hexahydroquinoline derivatives vary significantly based on substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Derivatives
Key Observations:
Substituent Impact on Bioactivity: Chlorophenyl groups enhance antimicrobial and anti-venom activities, as seen in the 2-Cl-phenyl derivative . Biphenyl groups may shift activity toward cardiovascular targets, though detailed pharmacological data are lacking . Pyridinyl or methoxy groups (e.g., Z1–Z4) improve anti-parasitic activity, likely due to enhanced enzyme binding .
Ester vs. Carboxylic Acid Moieties :
- Ethyl/methyl esters improve bioavailability compared to free carboxylic acids. For example, the ethyl ester derivative shows broad-spectrum antimicrobial activity, while the carboxylic acid form (CAS 58781-08-1) is primarily a synthetic intermediate .
Gram-Negative Selectivity: The 2-Cl-phenyl derivative’s superior activity against Gram-negative bacteria (e.g., P. aeruginosa) correlates with its ability to disrupt outer membrane integrity, a trait less pronounced in Gram-positive-targeting analogs .
Research Findings and Data Tables
Table 2: Antimicrobial Activity of 4-(2-Chloro-phenyl) Derivative vs. Controls
| Organism | MIC (mg/mL) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | 25 | 12.1 (at 25 mg) | |
| Staphylococcus aureus | 50 | 9.6 (at 50 mg) | |
| Positive Control (Ciprofloxacin) | 0.5 | 18.0 |
Table 3: Anti-Venom Activity of 4-(2-Chloro-phenyl) Derivative
| Dose (mg) | % Inhibition of Hemolysis (vs. Venom Control) | PLA2 Inhibition Halo (mm) |
|---|---|---|
| 125 | 57% | 11.0 |
| 50 | 43% | 13.7 |
| Venom Control | - | 16.0 |
Biological Activity
4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS No. 58781-08-1) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antibacterial activity and structure-activity relationships.
- Molecular Formula : CHNO
- Molecular Weight : 193.20 g/mol
- Boiling Point : Not specified
- Log P (Octanol-Water Partition Coefficient) : Ranges from 0.34 to 2.28 depending on the calculation method used .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of antimicrobial effects.
Antibacterial Activity
A study focused on derivatives of quinoline compounds highlighted the antibacterial properties of substituted 4-oxoquinoline derivatives. The findings suggested that modifications at specific positions on the quinoline ring could enhance antibacterial efficacy. For instance:
- C-7 Substituents : The presence of a 2-aminoethylthio group significantly improved in vitro antibacterial activity compared to other substituents like alkylthio and arylthio groups .
The most potent compound identified was a derivative with multiple fluorine substitutions, demonstrating the importance of structural modifications in enhancing biological activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that:
- C-5 Variants : The order of increasing antibacterial activity was found to be OH < F < H < NH. This indicates that the introduction of electron-withdrawing or donating groups can significantly influence the activity of the compound .
Case Studies
-
Synthesis and Testing of Derivatives :
A series of experiments synthesized various derivatives of this compound to evaluate their antibacterial potency. The results demonstrated that specific substitutions could lead to enhanced efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. -
Comparative Analysis :
In comparative studies with other known antibacterial agents, certain derivatives showed lower Minimum Inhibitory Concentrations (MICs), suggesting they could be viable candidates for further development as antibiotics.
Data Summary Table
| Compound | Structure | Activity | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| Base Compound | CHNO | Moderate | 32 | Initial testing |
| Fluoro Derivative | CHFNO | High | 8 | Most active |
| Aminoethylthio Derivative | CHNOS | Very High | 4 | Best performer |
Q & A
Q. What are the established synthetic routes for 4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid derivatives?
The Hantzsch reaction is a foundational method for synthesizing polyhydroquinoline derivatives. This multicomponent reaction typically involves aldehydes, β-ketoesters, and ammonia under reflux conditions. For example, ethyl esters of hexahydroquinoline derivatives are synthesized by cyclizing substituted β-ketoesters with aldehydes and ammonium acetate in ethanol . Optimization of solvent (e.g., ethanol vs. acetic acid) and catalyst (e.g., montmorillonite K10) can improve yields up to 85% .
Q. How are spectroscopic and crystallographic techniques used to confirm the structure of hexahydroquinoline derivatives?
X-ray crystallography is critical for confirming stereochemistry and ring conformation. For instance, single-crystal analysis of methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate revealed a boat conformation in the dihydropyridine ring and planar geometry in the carboxylate group, validated by bond angles (e.g., C1–N–C9 = 122.9°) and torsion angles . IR and NMR (¹H/¹³C) are used to verify functional groups, such as carbonyl stretches at ~1700 cm⁻¹ and methoxy proton signals at δ 3.8 ppm .
Q. What biological activities are associated with hexahydroquinoline-3-carboxylic acid derivatives?
These compounds exhibit calcium channel modulation, antimicrobial activity, and antioxidant properties. For example, ethyl ester derivatives showed inhibitory effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) in agar diffusion assays . The 4-oxo group and aromatic substituents (e.g., 4-methoxyphenyl) are critical for bioactivity .
Q. What safety protocols are recommended for handling hexahydroquinoline derivatives in the lab?
Use PPE (gloves, goggles) and ensure ventilation to avoid inhalation of vapors. Store compounds in dry, airtight containers at 15–25°C to prevent degradation. In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can synthetic methodologies be optimized to enhance enantiomeric purity in hexahydroquinoline derivatives?
Chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during cyclization. For example, a study achieved 92% enantiomeric excess (ee) using a cinchona alkaloid catalyst in a Hantzsch-type reaction . Reaction monitoring via chiral HPLC (e.g., Chiralpak IA column) is essential for purity validation.
Q. What computational approaches are used to predict structure-activity relationships (SAR) in these compounds?
Molecular docking (e.g., AutoDock Vina) and 3D-QSAR (CoMFA/CoMSIA) models correlate substituent effects with bioactivity. For instance, methyl groups at the 2-position enhance antibacterial potency by improving hydrophobic interactions with E. coli DNA gyrase (binding energy = −9.2 kcal/mol) . Density Functional Theory (DFT) calculations further optimize electron-withdrawing groups for redox activity .
Q. How do environmental factors influence the stability of 4-oxo-hexahydroquinoline derivatives?
Accelerated stability studies (40°C/75% RH for 6 months) show that derivatives with electron-donating substituents (e.g., methoxy) degrade <5%, while nitro-substituted analogs degrade up to 15% due to photolytic cleavage of the C–NO₂ bond . LC-MS analysis identifies primary degradation products, such as quinoline-3-carboxylic acid .
Q. What strategies resolve contradictions in reported biological data for these compounds?
Discrepancies in antimicrobial efficacy (e.g., variable MIC values) may arise from differences in assay conditions (e.g., broth microdilution vs. disk diffusion). Standardized protocols (CLSI guidelines) and cytotoxicity controls (e.g., HEK293 cell viability assays) are recommended to validate activity .
Q. How do crystallographic data inform drug design for hexahydroquinoline-based therapeutics?
Crystal structures reveal intermolecular interactions (e.g., hydrogen bonds between carboxylate O and amide H) that stabilize protein-ligand complexes. For example, methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo derivatives form a π-π stacking interaction with COX-2 (PDB: 5KIR), rationalizing anti-inflammatory activity .
Q. What advanced analytical methods validate the purity of these compounds in pharmacokinetic studies?
UPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) achieves detection limits of 0.1 ng/mL for plasma samples. Validation parameters include linearity (R² > 0.99), precision (RSD < 5%), and recovery (>90%) per ICH guidelines .
Methodological Notes
- Synthetic Optimization : Use Dean-Stark traps for azeotropic removal of water in reflux reactions to improve yields .
- Crystallography : Mount crystals on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) for high-resolution data .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and normalize results to solvent-only baselines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
